
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride typically involves multi-step processes. One common method is the aza-Diels-Alder reaction, which is activated by a Lewis acid . This reaction can produce the desired compound through regio- and stereoselective pathways. Another approach involves the cyclization of appropriate precursors under heat-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced techniques could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular pathways involved in disease processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: Another derivative of naphthyridine with similar structural features.
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride: A closely related compound with additional chloride ions.
5,6,7,8-Tetrahydro-1-naphthylamine: A related compound with an amine group instead of a carboxylic acid.
Uniqueness
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of both carboxylic acid and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7;/h3-4,10H,1-2,5H2,(H,12,13);1H |
InChI Key |
REHQEMHLPMVFHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)

![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
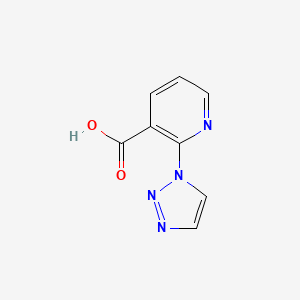

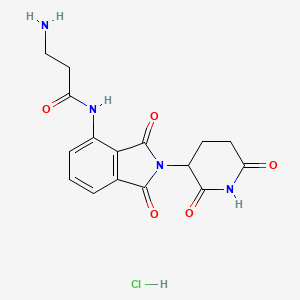
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)

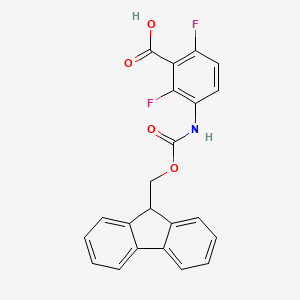
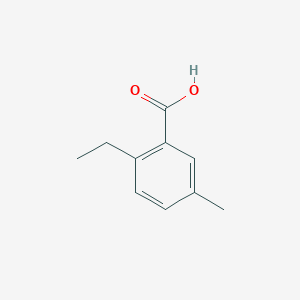
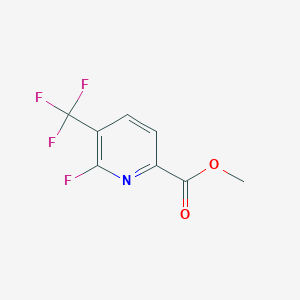
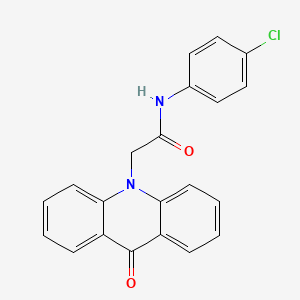
![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
